molecular formula C7H3F2NO B048942 2,6-Difluoro-4-hydroxybenzonitrile CAS No. 123843-57-2

2,6-Difluoro-4-hydroxybenzonitrile

Cat. No. B048942
CAS RN: 123843-57-2
M. Wt: 155.1 g/mol
InChI Key: KEIYYIGMDPTAPL-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-hydroxybenzonitrile is a chemical compound with the empirical formula C7H3F2NO . It is a solid substance and is a halogenated benzonitrile with fungicidal activity . It is the difluoro analogue of the herbicide Dichlobenil .


Molecular Structure Analysis

The molecular weight of 2,6-Difluoro-4-hydroxybenzonitrile is 155.10 . The SMILES string representation is N#CC1=C(F)C=C(O)C=C1F . The InChI string is 1S/C7H3F2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H .


Physical And Chemical Properties Analysis

2,6-Difluoro-4-hydroxybenzonitrile is a solid substance . It has a molecular weight of 155.102 , a density of 1.5±0.1 g/cm3 , a boiling point of 279.8±40.0 °C at 760 mmHg , and a melting point of 127 °C . The exact mass is 155.018265 .

Scientific Research Applications

Pharmacology

In the realm of pharmacology, 2,6-Difluoro-4-hydroxybenzonitrile is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its fluorinated structure makes it a valuable intermediate for the development of drugs that require enhanced stability and bioavailability .

Material Science

This compound plays a significant role in material science, particularly in the development of novel polymeric materials. Its ability to introduce fluorine atoms into polymers can result in materials with improved resistance to solvents and thermal degradation .

Chemical Synthesis

2,6-Difluoro-4-hydroxybenzonitrile: is a versatile building block in organic synthesis. It is used to introduce difluorophenyl motifs into complex molecules, which is crucial for creating compounds with specific electronic and steric properties .

Analytical Chemistry

In analytical chemistry, this chemical serves as a standard or reference compound in various chromatographic and spectroscopic methods. Its unique spectral properties allow for accurate calibration and method development .

Life Sciences

Within life sciences research, 2,6-Difluoro-4-hydroxybenzonitrile is employed in the study of cell biology and biochemistry. It can be used to trace the synthesis of bioactive molecules or as a reagent in enzymatic reactions .

Environmental Applications

The environmental applications of 2,6-Difluoro-4-hydroxybenzonitrile include its use as an intermediate in the synthesis of agrochemicals designed to be more environmentally benign. Its fluorinated structure can enhance the activity and selectivity of pesticides and herbicides .

Safety and Hazards

2,6-Difluoro-4-hydroxybenzonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing skin thoroughly after handling .

properties

IUPAC Name

2,6-difluoro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIYYIGMDPTAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381124
Record name 2,6-Difluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-hydroxybenzonitrile

CAS RN

123843-57-2
Record name 2,6-Difluoro-4-hydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123843-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred, homogeneous mixture of finely powdered, compound 27 (17.0 g, 0.10 mol), aluminium chloride (29.4 g, 0.22 mol) and sodium chloride (7.1 g, 0.12 mol) was heated to 180° C. over 25 min and then at 180° C. for 1 h (glc and tlc analyses both revealed a complete reaction). Ice-water was added, and the product was extracted into ether (twice). The combined ethereal extracts were washed with water, and the product was extracted into 10% sodium hydroxide (twice) and the combined basic extracts were acidified with 36% hydrochloric acid. The product was extracted into ether (twice), and the combined ethereal extracts were washed with water and dried (MgSO4). The solvent was removed in vacuo to give a fawn solid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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